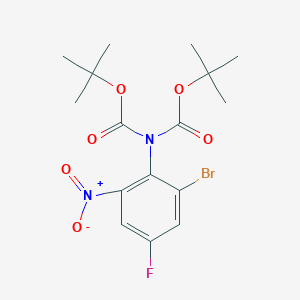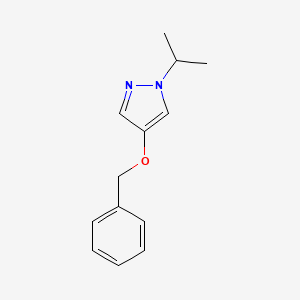![molecular formula C14H16ClN3O4 B2583284 1-[2-(4-chlorophényl)-2-hydroxyethyl]-5-(hydroxyméthyl)-1H-1,2,3-triazole-4-carboxylate d'éthyle CAS No. 2108819-93-6](/img/structure/B2583284.png)
1-[2-(4-chlorophényl)-2-hydroxyethyl]-5-(hydroxyméthyl)-1H-1,2,3-triazole-4-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16ClN3O4 and its molecular weight is 325.75. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du 1-[2-(4-chlorophényl)-2-hydroxyethyl]-5-(hydroxyméthyl)-1H-1,2,3-triazole-4-carboxylate d'éthyle
Le composé « this compound » est une molécule structurellement complexe qui peut avoir diverses applications scientifiques. Bien que les données spécifiques sur ce composé soient limitées, nous pouvons déduire des applications potentielles en nous basant sur les activités biologiques de dérivés d'indole et de composés triazoles similaires. Voici une analyse complète axée sur des applications uniques dans différents domaines.
Activité antivirale : Les dérivés d'indole ont été signalés comme présentant des propriétés antivirales significatives. Des composés similaires à notre molécule d'étude ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Le cycle triazole, en particulier, est connu pour son utilisation dans les médicaments antiviraux, ce qui suggère que notre composé pourrait être un candidat pour le développement de médicaments antiviraux.
Propriétés anti-inflammatoires : Le noyau indole, qui est structurellement lié à notre composé, a été associé à des effets anti-inflammatoires. Cela suggère que notre composé pourrait être exploré pour son potentiel à réduire l'inflammation dans diverses affections médicales .
Applications anticancéreuses : Les dérivés d'indole sont connus pour posséder des activités anticancéreuses. La présence d'un groupe chlorophényle, comme dans notre composé, pourrait interagir avec les lignées cellulaires cancéreuses, inhibant potentiellement la croissance ou induisant l'apoptose . Des recherches supplémentaires pourraient explorer son efficacité en tant qu'agent chimiothérapeutique.
Efficacité antimicrobienne : Les caractéristiques structurelles du triazole et de l'indole suggèrent que notre composé pourrait avoir des applications en tant qu'agent antimicrobien. Son potentiel à perturber les parois cellulaires microbiennes ou à interférer avec leur réplication en fait un candidat pour des études supplémentaires dans ce domaine .
Activité antituberculeuse : Compte tenu de l'utilisation historique des dérivés d'indole dans le traitement de la tuberculose, il est possible que notre composé puisse être efficace contre Mycobacterium tuberculosis. Sa structure unique pourrait offrir une nouvelle approche pour lutter contre cette maladie persistante .
Potentiel antidiabétique : Les dérivés d'indole se sont avérés prometteurs dans la gestion du diabète en influençant la sécrétion d'insuline ou le métabolisme du glucose. Le composé en question pourrait être étudié pour son rôle potentiel dans le traitement du diabète .
Propriétés antipaludiques : Le noyau indole est présent dans de nombreux composés naturels ayant une activité antipaludique. Notre composé, avec ses composants triazole et chlorophényle, pourrait être développé en un nouvel agent antipaludique .
Effets neuroprotecteurs : Les indoles ont des propriétés neuroprotectrices, ce qui suggère que notre composé pourrait être bénéfique dans les maladies neurodégénératives. Sa capacité à traverser la barrière hémato-encéphalique et à protéger les tissus nerveux justifie des investigations supplémentaires .
Propriétés
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHRFJNBFPARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
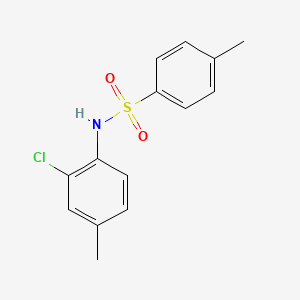
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2583205.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)
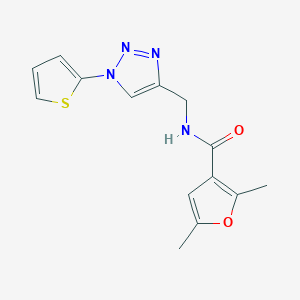
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)
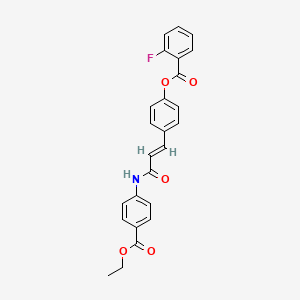
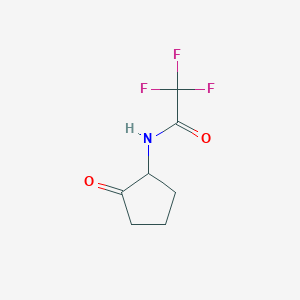

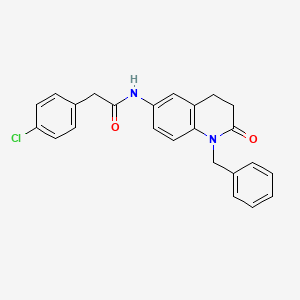
![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

